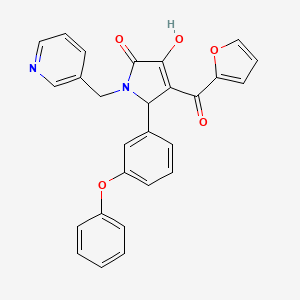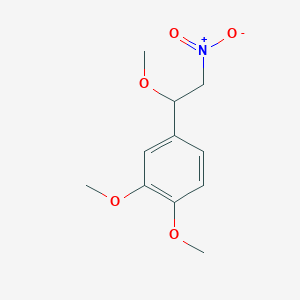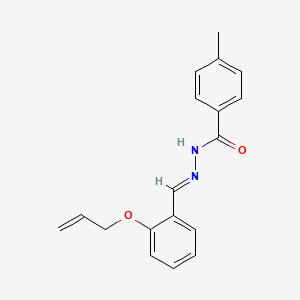
(3Z)-4-amino-3-buten-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-4-amino-3-buten-2-one is an organic compound with a unique structure characterized by an amino group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-amino-3-buten-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an appropriate aldehyde with an amine, followed by a series of reactions to introduce the butenone structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as catalytic hydrogenation and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-4-amino-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Wissenschaftliche Forschungsanwendungen
(3Z)-4-amino-3-buten-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (3Z)-4-amino-3-buten-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact mechanism can vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-4-amino-3-buten-2-one: A geometric isomer with different spatial arrangement.
4-amino-3-buten-2-ol: A related compound with a hydroxyl group instead of a carbonyl group.
4-amino-3-buten-2-thione: A sulfur analog with a thione group.
Uniqueness
(3Z)-4-amino-3-buten-2-one is unique due to its specific geometric configuration and the presence of both an amino group and a butenone structure. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C4H7NO |
|---|---|
Molekulargewicht |
85.10 g/mol |
IUPAC-Name |
(Z)-4-aminobut-3-en-2-one |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h2-3H,5H2,1H3/b3-2- |
InChI-Schlüssel |
NGUGWHFIVAQVMN-IHWYPQMZSA-N |
Isomerische SMILES |
CC(=O)/C=C\N |
Kanonische SMILES |
CC(=O)C=CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11974831.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11974838.png)
![4-(4-Benzylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11974843.png)




![N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974884.png)

![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)
![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)
